Ethyl 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]propanoate
Description
ETHYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]PROPANOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group attached to an imidazolidinyl ring, making it an interesting subject for chemical research and industrial applications.
Properties
Molecular Formula |
C14H15BrN2O4 |
|---|---|
Molecular Weight |
355.18 g/mol |
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]propanoate |
InChI |
InChI=1S/C14H15BrN2O4/c1-3-21-13(19)9(2)16-8-12(18)17(14(16)20)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
CXBJINCYGHFHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]PROPANOATE typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. One common method involves the bromination of a phenyl compound, followed by the introduction of the imidazolidinyl group through a series of condensation reactions. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce phenyl derivatives.
Scientific Research Applications
ETHYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The imidazolidinyl ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(4-BROMOPHENYL)PROPANOATE: Similar structure but lacks the imidazolidinyl ring.
METHYL 2-BROMO-3-(4-BROMOPHENYL)PROPIONATE: Contains a methyl ester instead of an ethyl ester and an additional bromine atom.
ETHYL 2-(3-BROMOPHENYL)PROPANOATE: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
ETHYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]PROPANOATE is unique due to the presence of both the bromophenyl group and the imidazolidinyl ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
